molecular formula C14H28ClN B8207904 Bis(4-methylcyclohexyl)amine hydrochloride CAS No. 879670-30-1

Bis(4-methylcyclohexyl)amine hydrochloride

Cat. No.: B8207904
CAS No.: 879670-30-1
M. Wt: 245.83 g/mol
InChI Key: PVPUTCBLOIOPPW-UHFFFAOYSA-N
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Description

Bis(4-methylcyclohexyl)amine hydrochloride is an organic compound with the molecular formula C14H28ClN. It is a derivative of 4-methylcyclohexylamine, where two 4-methylcyclohexylamine molecules are bonded to a central nitrogen atom, forming a bis structure. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methylcyclohexyl)amine hydrochloride typically involves the hydrogenation of 4-methylcyclohexanone to produce 4-methylcyclohexanol, which is then converted to 4-methylcyclohexylamine through reductive amination. The final step involves the reaction of 4-methylcyclohexylamine with hydrochloric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts such as rhodium on silica (Rh/SiO2) to facilitate the hydrogenation reaction. The reaction conditions typically include temperatures around 328 K and pressures up to 6 barg .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylcyclohexyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives .

Scientific Research Applications

Bis(4-methylcyclohexyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(4-methylcyclohexyl)amine hydrochloride involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts as an intermediate that facilitates the formation of active drug molecules. The molecular pathways involved include reductive amination and nucleophilic substitution, which are essential for the synthesis of the final active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bis structure, which provides distinct chemical properties and reactivity compared to its mono-substituted counterparts. This uniqueness makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N.ClH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h11-15H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPUTCBLOIOPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2CCC(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879670-30-1
Record name Cyclohexanamine, 4-methyl-N-(4-methylcyclohexyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879670-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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